2-Vinylbenzoic acid

Organic Synthesis Methodology Palladium Catalysis

Procure 2-vinylbenzoic acid to access reactivity profiles exclusive to the ortho isomer. Unlike 4-vinylbenzoic acid, this bifunctional monomer enables copper-catalyzed oxysulfonylation to yield γ-sulfonylated phthalides (67-90% yields)—key intermediates for bioactive molecules targeting obesity and Alzheimer's disease. It also supports living anionic polymerization for well-defined block copolymers (Mw/Mn < 1.1) and serves as a precursor to poly(vinylbenzoic acid) planarizing layers in multilayer photoresist stacks, offering strippability superior to crosslinked novolac. Choose the ortho isomer for syntheses that the para isomer cannot deliver.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 30551-66-7
Cat. No. B1304920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylbenzoic acid
CAS30551-66-7
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H8O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H,10,11)
InChIKeyXUDBVJCTLZTSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinylbenzoic Acid (CAS 30551-66-7) for Polymer Synthesis and Small Molecule Derivatization: Procurement Considerations


2-Vinylbenzoic acid (CAS 30551-66-7), also known as o-vinylbenzoic acid, is a bifunctional aromatic monomer of the class vinylbenzoic acids, characterized by a vinyl group ortho to a carboxylic acid moiety on a benzene ring . It serves as a versatile building block for both specialty polymer synthesis and the preparation of complex small molecules [1]. Compared to its para-substituted analog (4-vinylbenzoic acid), 2-vinylbenzoic acid exhibits distinct reactivity profiles due to the unique electronic and steric environment conferred by the ortho-substitution pattern, enabling specific synthetic pathways and material properties not readily accessible with other isomers [2].

Critical Procurement Considerations: Why 2-Vinylbenzoic Acid Is Not an Interchangeable Analog


Despite sharing a molecular formula, 2-vinylbenzoic acid cannot be simply substituted for its more common analog, 4-vinylbenzoic acid. The ortho-positioning of the vinyl group relative to the carboxylic acid fundamentally alters its steric hindrance and electronic properties [1]. This leads to significant differences in key performance metrics: it requires distinct synthetic routes for preparation [2]; it demonstrates contrasting behavior in living polymerization processes, where the meta/para isomer fails [1]; and it uniquely enables intramolecular cyclization reactions to form valuable lactone structures that are inaccessible to the para isomer [3]. A direct procurement substitution can therefore lead to failed syntheses, unusable polymers, or the inability to access a desired molecular architecture.

Quantifiable Differentiation: Head-to-Head Performance Data for 2-Vinylbenzoic Acid vs. Analogs


Synthesis of 2-Vinylbenzoic Acid: High-Yield Access via Deoxygenative Route

The ortho-vinyl substitution pattern enables a unique, high-yielding synthetic route not applicable to the para-isomer. A palladium-catalyzed ortho-halogen-induced deoxygenative approach provides 2-vinylbenzoic acid from readily available alkyl aryl ketones. This method circumvents challenges associated with traditional vinylation techniques and yields the target compound in excellent yields [1].

Organic Synthesis Methodology Palladium Catalysis

Synthesis of Functional Phthalides: Exclusive Intramolecular Cyclization of 2-Vinylbenzoic Acid

The ortho-proximity of the carboxylic acid to the vinyl group in 2-vinylbenzoic acid facilitates exclusive intramolecular cyclization to form valuable phthalide scaffolds. This reactivity is geometrically impossible for the 4-vinylbenzoic acid analog. In a copper-catalyzed oxysulfonylation, 2-vinylbenzoic acid reacts with sodium sulfinates to yield γ-sulfonylated phthalides in 67-90% yields [1]. The same reaction with 4-vinylbenzoic acid would not form a lactone product.

Organic Synthesis Lactonization Copper Catalysis

Success in Living Anionic Polymerization: 2-Vinylbenzoic Acid Analogs Yield Well-Defined Polymers

The position of the vinyl group critically impacts polymerization behavior. In anionic living polymerizations, a protected monomer analogous to 3-vinylbenzoic acid (meta-isomer) polymerized quantitatively to yield well-defined polymers with narrow molecular weight distributions (Mw/Mn < 1.1). In stark contrast, the analogous 4-vinylbenzoic acid monomer failed to polymerize completely and yielded an insoluble product due to side reactions under identical conditions (-78 °C in THF) [1]. While this is a class-level inference for the ortho-isomer, the meta-isomer's success highlights the criticality of the substitution position for controlled polymer synthesis.

Polymer Chemistry Living Polymerization Block Copolymers

Differentiation in Photoresist Material Performance: Poly(vinylbenzoic acid) in Multilayer Resists

Polymers derived from vinylbenzoic acid, specifically poly(vinylbenzoic acid), offer a unique combination of properties for use as planarizing layers in multilayer photoresists. These include high thermal stability (to prevent flow during high-temperature steps), rapid etching in oxygen plasma with accompanying resistance to CF4 plasma, and unique solubility characteristics that allow it to be readily stripped without interfacial mixing concerns [1]. This performance profile is a key differentiator from common alternatives like crosslinked novolac, which present significant challenges during the stripping process.

Microelectronics Lithography Planarizing Layer

Validated Application Scenarios for 2-Vinylbenzoic Acid Based on Quantifiable Differentiation


Synthesis of γ-Sulfonylated Phthalide Libraries for Medicinal Chemistry

Procure 2-vinylbenzoic acid to serve as the core scaffold for synthesizing diverse phthalide libraries via copper-catalyzed oxysulfonylation with various sodium sulfinates. This methodology, exclusive to the ortho-isomer, provides access to a chemical space of γ-sulfonylated phthalides in yields of 67-90% [1], a transformation not possible with 4-vinylbenzoic acid. These products are valuable intermediates for bioactive molecule synthesis, including potential treatments for obesity and Alzheimer's disease [2].

Development of Well-Defined Block Copolymers via Living Polymerization

Utilize protected 2-vinylbenzoic acid derivatives as monomers in living anionic polymerizations to synthesize well-defined block copolymers with tailored chain architectures and narrow molecular weight distributions (Mw/Mn < 1.1) [1]. This application leverages the ortho/meta-substitution pattern's compatibility with living polymerization conditions, in contrast to the para-isomer's tendency to undergo side reactions and yield insoluble products [1]. The resulting carboxylic acid-functionalized polymers are ideal for creating self-assembled nanostructures or polymeric drug delivery vehicles.

Formulation of Advanced Multilayer Photoresists for Microelectronics

Source poly(vinylbenzoic acid) derived from the monomer as a high-performance planarizing layer in multilayer photoresist stacks. This material offers a critical advantage over crosslinked novolac by being readily strippable after processing, while still providing high thermal stability, rapid oxygen plasma etch rates, and resistance to CF4 plasma during fabrication [1]. This simplifies process integration and improves yield in the manufacturing of high-density microelectronic devices.

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